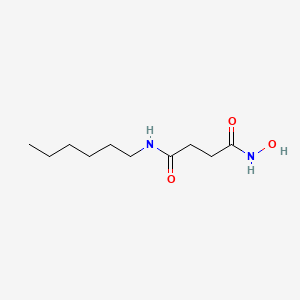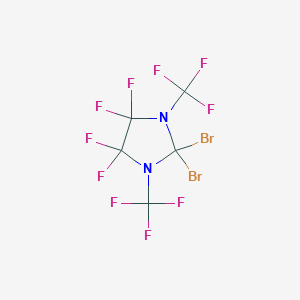
2,2-Dibromo-4,4,5,5-tetrafluoro-1,3-bis(trifluoromethyl)imidazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dibromo-4,4,5,5-tetrafluoro-1,3-bis(trifluoromethyl)imidazolidine is a chemical compound with the molecular formula C5Br2F10N2 It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to an imidazolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-4,4,5,5-tetrafluoro-1,3-bis(trifluoromethyl)imidazolidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable imidazolidine derivative with bromine and fluorine sources. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to meet the demand for the compound in various applications. The use of advanced equipment and techniques ensures the efficient and safe production of this compound.
化学反応の分析
Types of Reactions
2,2-Dibromo-4,4,5,5-tetrafluoro-1,3-bis(trifluoromethyl)imidazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazolidine compounds.
科学的研究の応用
2,2-Dibromo-4,4,5,5-tetrafluoro-1,3-bis(trifluoromethyl)imidazolidine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 2,2-Dibromo-4,4,5,5-tetrafluoro-1,3-bis(trifluoromethyl)imidazolidine exerts its effects depends on its specific application. In chemical reactions, the compound may act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways involved in biological systems are subjects of ongoing research.
類似化合物との比較
Similar Compounds
1,2-Dibromo-1,1,2,2-tetrafluoroethane: A haloalkane with similar bromine and fluorine content.
1,2-Dibromo-3,4,5,6-tetrafluorobenzene: A benzene derivative with bromine and fluorine substituents.
Poly 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene: A fluorinated polymer with similar trifluoromethyl groups.
Uniqueness
2,2-Dibromo-4,4,5,5-tetrafluoro-1,3-bis(trifluoromethyl)imidazolidine is unique due to its specific imidazolidine ring structure combined with bromine, fluorine, and trifluoromethyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
91539-76-3 |
|---|---|
分子式 |
C5Br2F10N2 |
分子量 |
437.86 g/mol |
IUPAC名 |
2,2-dibromo-4,4,5,5-tetrafluoro-1,3-bis(trifluoromethyl)imidazolidine |
InChI |
InChI=1S/C5Br2F10N2/c6-3(7)18(4(12,13)14)1(8,9)2(10,11)19(3)5(15,16)17 |
InChIキー |
IEBREUISGFJIHQ-UHFFFAOYSA-N |
正規SMILES |
C1(C(N(C(N1C(F)(F)F)(Br)Br)C(F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(Methanesulfonyl)(methyl)amino]-2-methoxy-N-phenylbenzamide](/img/structure/B14361052.png)
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14361055.png)
![5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride](/img/structure/B14361057.png)
![1-Cyclohexyl-4-[4-(dimethylamino)benzyl]pyrrolidin-3-ol](/img/structure/B14361068.png)
![N-[4,4-Dimethyl-1-(phenylsulfanyl)pent-2-yn-1-yl]aniline](/img/structure/B14361076.png)
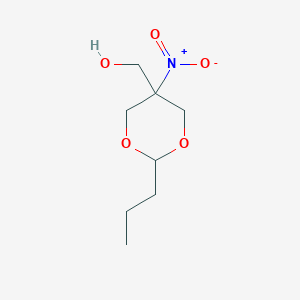
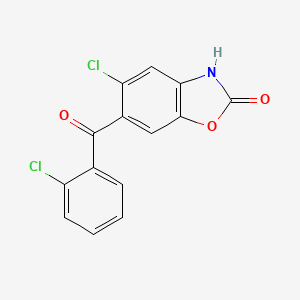
![Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate](/img/structure/B14361084.png)
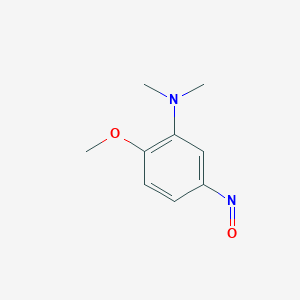
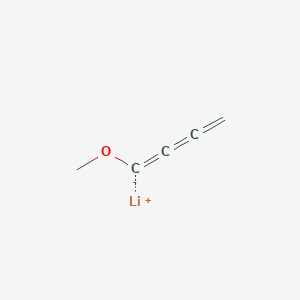
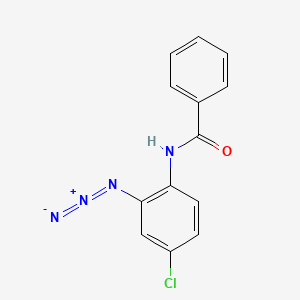
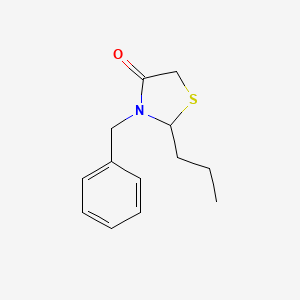
![4-Hydroxy-6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14361121.png)
